Product packaging for Muscazone(Cat. No.:CAS No. 2255-39-2)

Muscazone

Cat. No.: B1210498
CAS No.: 2255-39-2
M. Wt: 158.11 g/mol
InChI Key: ASBGWPLVVIASBE-UHFFFAOYSA-N
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Description

Laboratory Synthesis Methodologies

Chemo-Enzymatic Approaches in Related Compound Synthesis (Theoretical Consideration)

While specific chemo-enzymatic synthesis of muscazone is not widely documented in the provided search results, the application of chemo-enzymatic approaches in the synthesis of related natural products and other complex molecules offers a theoretical framework for potential future routes. Chemo-enzymatic synthesis integrates enzymatic transformations with chemical conversions to achieve desired molecular structures, often with high regio- and stereoselectivity. beilstein-journals.orgnih.gov These approaches can involve enzyme-catalyzed reactions for late-stage functionalization of core scaffolds, the in situ generation of reactive intermediates, or the construction of complex ring systems. beilstein-journals.orgnih.gov

Research into the biosynthesis of related compounds, such as ibotenic acid and muscimol (B1676869) in Amanita muscaria, indicates complex enzymatic pathways are involved in their natural production from precursors like glutamate (B1630785). mdpi.com Although this compound is primarily a degradation product, theoretical chemo-enzymatic strategies for synthesizing isoxazole (B147169) derivatives or related amino acids could potentially be explored for this compound or its analogs. For instance, enzyme-catalyzed reactions have been utilized in the synthesis of other natural products, leveraging the specificity and efficiency of enzymes within synthetic sequences. beilstein-journals.org The synthesis of (-)-muscone, a different natural product, has been achieved using a chemo-enzymatic approach involving lipase-catalyzed hydrolysis. rsc.org This demonstrates the principle of using enzymes to control stereochemistry in synthetic routes. While these examples pertain to different compounds, they illustrate the potential of chemo-enzymatic methods for selective transformations that could, in theory, be adapted or explored for the synthesis or modification of this compound or its structural relatives.

Derivatization Strategies for Analog Development (Academic Scope)

Derivatization strategies for compounds related to this compound, particularly ibotenic acid and muscimol, have been explored primarily in the context of analytical methods for detection and quantification. scribd.comresearchgate.netresearchgate.net These strategies involve modifying the chemical structure of the compounds to enhance their properties for analysis, such as detectability by techniques like gas chromatography/mass spectrometry (GC/MS) or ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). scribd.comresearchgate.netresearchgate.net

For example, derivatization using reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) has been developed for the simultaneous determination of amino group-containing mushroom toxins, including ibotenic acid and muscimol, in biological samples and mushroom extracts. researchgate.netresearchgate.net This process involves reacting the amino groups with the derivatizing agent to form stable products that are amenable to chromatographic separation and detection. researchgate.netresearchgate.net

While these derivatization methods are primarily analytical, they demonstrate the potential for chemical modification of the amino acid and isoxazole functionalities present in this compound. In an academic scope, similar derivatization strategies could be applied to this compound to synthesize analogs with altered chemical properties. This could involve modifying the amino group, the carboxylic acid group, or the isoxazole ring system. Such modifications could be undertaken to explore structure-activity relationships, even if this compound itself has low pharmacological activity. smolecule.com Research into the chemistry of fungal metabolites has historically utilized derivatization reactions as a strategy for structural elucidation and the synthesis of related compounds. pensoft.netnih.gov Therefore, applying established or novel derivatization techniques to this compound could facilitate the creation of a library of analogs for academic investigation into their chemical behavior, stability, or potential interactions, independent of pharmacological profiling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B1210498 Muscazone CAS No. 2255-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2255-39-2

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9)

InChI Key

ASBGWPLVVIASBE-UHFFFAOYSA-N

SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Canonical SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Other CAS No.

2255-39-2

Synonyms

muscazone

Origin of Product

United States

Interrelationships Within the Amanita Isoxazole Class: Muscazone, Ibotenic Acid, and Muscimol

Muscazone is intrinsically linked to ibotenic acid and muscimol (B1676869) through its chemical structure and origins. While they share a common precursor, their pharmacological activities diverge significantly.

Ibotenic acid serves as the primary precursor for the other two key isoxazoles. Through a process of decarboxylation, often facilitated by drying or heating the mushroom, ibotenic acid converts into the more potent and stable compound, muscimol. wikipedia.org In parallel, exposure to UV light can cause ibotenic acid to rearrange into this compound. pensoft.net This establishes a clear precursor-product relationship, as depicted in the table below.

CompoundChemical Relationship to Ibotenic AcidPrimary Pharmacological TargetRelative Activity
Ibotenic Acid PrecursorNMDA glutamate (B1630785) receptorsActive
Muscimol Decarboxylation productGABAA receptorsPotent agonist
This compound Photochemical rearrangement productNot well-definedMinor pharmacological activity

This table summarizes the key relationships and comparative activities of the three main isoxazole (B147169) alkaloids found in Amanita mushrooms.

Structurally, while ibotenic acid and muscimol are based on the isoxazole ring, this compound features a 2(3H)-oxazolone ring. This difference in the heterocyclic core is responsible for its distinct pharmacological profile. Pharmacologically, muscimol is a potent agonist of GABAA receptors, the main inhibitory neurotransmitter system in the brain, which accounts for its sedative and hallucinogenic effects. wikipedia.org Ibotenic acid, conversely, is an agonist of NMDA glutamate receptors, an excitatory system. wikipedia.org In stark contrast, this compound exhibits only minor pharmacological activity compared to its counterparts. wikipedia.orgmmsl.czpensoft.net

Contemporary Research Paradigms and Unresolved Questions Pertaining to Muscazone

Precursor Compounds and Initial Biogenetic Hypotheses

The biosynthesis of isoxazole (B147169) compounds found in Amanita species, including ibotenic acid, muscimol, and this compound, is hypothesized to originate from a common precursor. institutoesfera.org

β-Hydroxyglutamic Acid as a Common Origin for Isoxazoles

Initial biogenetic hypotheses suggested that β-hydroxyglutamic acid serves as a common starting material for the formation of ibotenic acid, muscimol, and this compound in Amanita mushrooms. institutoesfera.org This hypothesis proposes that ring closures and decarboxylation steps acting on β-hydroxyglutamic acid lead to the distinct structures of these isoxazole derivatives. institutoesfera.org Research has explored the stereospecific synthesis of threo- and erythro-β-hydroxyglutamic acid, highlighting its role as a building block in the biosynthesis of other natural products, which supports its potential as a precursor in fungal pathways. researchgate.netnih.gov

Enzymatic Mechanisms in Isoxazole Biogenesis (General Context)

While the complete enzymatic pathway for this compound biosynthesis is not fully elucidated, the biogenesis of related isoxazole compounds in fungi involves specific enzymatic mechanisms. For instance, the biosynthesis of ibotenic acid is initiated by the hydroxylation of glutamic acid catalyzed by a dedicated Fe(II)/2-oxoglutarate-dependent oxygenase, which yields threo-3-hydroxyglutamic acid. wikipedia.orgnih.gov This reaction is the first committed step in the proposed pathway to ibotenic acid, which is then converted through subsequent enzymatic steps likely encoded within a biosynthetic gene cluster. wikipedia.orgnih.govresearchgate.net The presence of such gene clusters and specific enzymes like hydroxylases in Amanita muscaria supports the enzymatic nature of isoxazole biosynthesis in these fungi. nih.govresearchgate.netmdpi.com General enzymatic machinery is involved in the biosynthesis of fungal natural products, sometimes involving the crosstalk between different pathways. nih.govdntb.gov.ua

Pathways of this compound Formation

Photochemical Transformation of Ibotenic Acid to this compound

A significant pathway for the formation of this compound involves the photochemical transformation of ibotenic acid. smolecule.comagriculturejournals.czpensoft.netpensoft.net This reaction occurs under ultraviolet (UV) radiation, where ibotenic acid undergoes decarboxylation and rearrangement to yield this compound. smolecule.com This photochemical breakdown of ibotenic acid by UV radiation is considered a primary source of this compound. mdpi.com

Discussion on this compound as a Natural Metabolite Versus Isolation Artifact

There has been discussion regarding whether this compound is a true natural metabolite produced by the Amanita mushroom or primarily an artifact generated during the extraction and processing of ibotenic acid. smolecule.commmsl.cz The photochemical conversion of ibotenic acid to this compound under UV light suggests that some detected this compound could be a result of the isolation procedures, particularly if exposed to light. smolecule.com While this compound is reported to be found in Amanita muscaria and Amanita pantherina, the possibility that it is an artifact cannot be completely excluded. smolecule.commmsl.cz However, its consistent presence in extracts suggests it may exist naturally, perhaps formed enzymatically or through photo-oxidation in situ, in addition to potential formation during processing.

Degradation and Stability Dynamics in Research Matrices

This compound is considered relatively stable, but it can undergo further decomposition under extreme conditions. smolecule.com Research into the stability and degradation dynamics of this compound is important for accurate analysis and study of the compound. The stability of related compounds like ibotenic acid has been investigated, showing degradation under certain conditions, which provides context for understanding this compound's behavior in research matrices. pensoft.net The chemical changes of ibotenic acid to this compound and muscimol highlight the dynamic nature of these compounds. researchgate.net

This compound is a chemical compound found in certain mushrooms, notably those of the genus Amanita, such as Amanita muscaria and Amanita pantherina. smolecule.com It is a derivative primarily formed from the breakdown of ibotenic acid, often under ultraviolet radiation. smolecule.com

Structural Elucidation and Synthetic Approaches to this compound

Analytical Methodologies in Muscazone Research

Chromatographic Techniques for Identification and Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation, identification, and quantification of muscazone and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the principal techniques employed in this field.

High-Performance Liquid Chromatography (HPLC) is a reliable and widely used technique for the analysis of this compound and its precursors, such as ibotenic acid. researchgate.net The inherent polarity of this compound makes reversed-phase HPLC (RP-HPLC) a suitable method for its separation. researchgate.netunbosque.edu.co

Several studies have focused on the simultaneous determination of muscimol (B1676869) and ibotenic acid, with this compound being a known constituent in the analyzed Amanita mushroom samples. researchgate.netresearchgate.net These methods often employ a C18 stationary phase, which allows for the separation of these polar compounds from a complex matrix. cabidigitallibrary.org The mobile phase typically consists of a mixture of water and an organic modifier like methanol, with the precise ratio adjusted to optimize separation. unbosque.edu.co For instance, a water-methanol (98:2) mobile phase has been successfully used. unbosque.edu.co Detection is commonly achieved using a UV detector, with wavelengths around 256 nm being effective for these compounds. unbosque.edu.co

To enhance sensitivity and chromatographic performance, derivatization with agents like dansyl chloride has been employed, particularly when followed by mass spectrometry detection. nih.gov Ion-interaction HPLC, using reagents such as octylammonium o-phosphate in the mobile phase, has also been demonstrated to effectively separate ibotenic acid and muscimol, a technique that can be adapted for this compound analysis. cabidigitallibrary.org

Interactive Table: HPLC Methods for Analytes Related to this compound

Analyte(s) Column Mobile Phase Detection Application
Muscimol, Ibotenic Acid Ultra Aqueous C18 Water-Methanol (98:2) UV (256 nm) Quantification in Amanita muscaria extracts unbosque.edu.co
Muscimol, Ibotenic Acid C18 Reverse Phase 5.0 mM Octylammonium o-phosphate UV (230 and 254 nm) Simultaneous determination in Amanita muscaria cabidigitallibrary.org
Muscimol, Ibotenic Acid Reversed-phase sorbent Acetonitrile/Water with formic acid LC-MS/MS Detection in biological matrices transsyst.ru
Muscimol, Ibotenic Acid Dansyl Derivatization Not specified HPLC with UV and LC-MS/MS Identification and quantification in Amanita mushrooms nih.gov

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for the identification of volatile and semi-volatile compounds in complex mixtures, and it has been applied to the analysis of toxins in Amanita mushrooms. nauss.edu.sa Due to the low volatility of this compound and related amino acids, derivatization is a necessary step to convert them into more volatile forms suitable for GC analysis. nih.gov

A common derivatization agent used for the analysis of ibotenic acid and muscimol, and by extension this compound, is ethyl chloroformate. nih.gov This process, carried out in an aqueous solution of sodium hydroxide with ethanol and pyridine, allows for the successful separation and detection of these compounds. nih.gov The resulting derivatives exhibit good chromatographic properties. researchgate.net

In a typical GC/MS analysis, a capillary column such as an HP-5MS is used. researchgate.net The oven temperature is programmed to ramp up to ensure the separation of different components in the sample. nauss.edu.sa The mass spectrometer is then used to identify the compounds based on their mass spectra and retention times. For instance, in the analysis of derivatized urine samples, the retention time for derivatized muscimol was found to be 12.13 minutes and for derivatized ibotenic acid, 13.08 minutes, providing a baseline for the potential retention time of derivatized this compound. researchgate.net

GC/MS has also been instrumental in the broader chemical profiling of various Amanita species, helping to identify a wide range of compounds including alkaloids, fatty acids, and other volatile organic compounds. nauss.edu.sa This comprehensive profiling can aid in the chemotaxonomic differentiation of mushroom species. nauss.edu.sa

Interactive Table: GC/MS Parameters for Analytes Related to this compound

Analyte(s) Derivatization Agent Column Carrier Gas Key Findings
Ibotenic Acid, Muscimol Ethyl Chloroformate HP-5MS UI Helium Successful determination in urine samples with distinct retention times and mass spectra. nih.govresearchgate.net
Volatile Compounds Methanol Extraction Rxi-5Sil ms Helium Profiling of various chemical classes for species differentiation in Amanita mushrooms. nauss.edu.sa

The analysis of mushroom toxins has evolved from early techniques like paper chromatography to more advanced and sensitive methods. researchgate.net Historically, the separation and identification of compounds like this compound were challenging due to their polar nature and the complexity of the mushroom matrix.

Modern advancements in liquid chromatography, particularly the development of Ultra-High-Performance Liquid Chromatography (UHPLC), have significantly improved the speed and resolution of separations. mdpi.com When coupled with high-resolution mass spectrometry, such as time-of-flight (TOF-MS) or Orbitrap MS, these systems provide highly sensitive and specific detection of a wide range of toxins. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another advanced technique that is well-suited for the separation of highly polar compounds like this compound and its analogs. researchgate.net HILIC provides an alternative to reversed-phase chromatography and can offer better retention and separation for such molecules.

The progression of these chromatographic techniques has been pivotal in enhancing the understanding of the chemical composition of toxic mushrooms and in the development of reliable analytical methods for phytochemical and toxicological research.

Electrochemical Determination Approaches

Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of this compound, providing advantages such as rapidity, high sensitivity, and the potential for miniaturization. mdpi.comsci-hub.senih.gov Research in this area has focused on the development of sensors with modified electrodes to enhance the electrochemical response towards this compound.

The electrochemical determination of this compound has been explored from a theoretical standpoint, particularly in conjunction with its precursor, ibotenic acid. mdpi.com A mathematical model has been developed and analyzed to understand the dynamics of the electroanalytical system. mdpi.com This theoretical framework suggests that the electrochemical reduction of this compound is a viable detection strategy. nih.gov

The model considers variables such as the concentration of this compound and ibotenic acid in the pre-surface layer of the electrode and the surface coverage of the oxidized conducting polymer. mdpi.com The analysis indicates that the electroanalytical process is influenced by both diffusion and kinetic controls. nih.gov The theoretical investigation also highlights the possibility of oscillatory behavior in the system, which is a key consideration for ensuring stable and reproducible measurements. mdpi.com The reduction of both ibotenic acid and this compound involves the cleavage of their respective rings. mdpi.com

A significant area of development in the electrochemical sensing of this compound involves the use of conducting polymer-modified electrodes. mdpi.com Conducting polymers, such as polypyrrole and polyaniline, can be electrochemically deposited on an electrode surface to create a modified interface with enhanced electrocatalytic properties. mdpi.comrsc.org

Theoretical studies have proposed and evaluated the use of a conducting polymer electrode for the simultaneous determination of ibotenic acid and this compound. mdpi.com The analysis suggests that such a system can be efficient for the quantification of both analytes in complex matrices like mushroom pulp and biological fluids. mdpi.com The conducting polymer acts as a mediator in the electrochemical process, facilitating the reduction of this compound. mdpi.com

While no specific electroanalytical method for the detection of this compound has been fully developed and validated experimentally, the theoretical groundwork strongly supports the feasibility of this approach. mdpi.com The presence of the oxazolonic ring in this compound makes cathodic detection methods particularly suitable. mdpi.com Further research is focused on optimizing the composition and structure of the conducting polymer film to maximize the sensitivity and selectivity of the electrode for this compound detection. mdpi.comrsc.org

Sample Preparation and Extraction Techniques for Analytical Studies

The accurate analysis of this compound in various matrices, particularly from its primary source, the Amanita muscaria mushroom, and biological fluids, necessitates meticulous sample preparation and extraction. These preliminary steps are critical for isolating this compound from complex sample matrices, concentrating it to detectable levels, and removing interfering substances that could compromise the accuracy and reliability of subsequent analytical measurements.

Given that this compound is often analyzed alongside its precursor, ibotenic acid, and the related compound muscimol, many preparation techniques are designed to extract these water-soluble isoxazole (B147169) derivatives simultaneously. The choice of technique is largely dependent on the sample type (e.g., fungal tissue, urine) and the requirements of the downstream analytical instrument, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

Initial Sample Processing of Fungal Material

For solid samples like Amanita muscaria fruiting bodies, initial processing is crucial to ensure efficient extraction. This typically involves several steps:

Drying: This step not only preserves the sample and prevents microbial contamination but can also influence the chemical profile. Since this compound is a product of the breakdown of ibotenic acid by ultraviolet radiation, the drying method (e.g., air-drying, freeze-drying) can affect its concentration. wikipedia.orgmdpi.comscribd.com

Homogenization: To ensure a representative sample and maximize the surface area for extraction, the dried mushroom material is often ground into a fine powder. researchgate.net This can be achieved through mechanical fragmentation or grinding.

Extraction from Mushroom Samples

Liquid extraction is the most common approach for isolating this compound and related compounds from the processed fungal material.

Solvent Extraction: The universal and most common extractant used is aqueous methanol, typically at concentrations of 70% or 75%. jst.go.jpresearchgate.net A mixture of water and methanol (1:1) has also been successfully used to homogenize and extract these compounds. researchgate.net The polar nature of these solvents is well-suited for the water-soluble isoxazole compounds.

Sonication: To enhance the efficiency of the extraction process, sonication is sometimes employed after the addition of the solvent to the fragmented mushroom sample.

Following solvent extraction, a filtration or centrifugation step is typically used to separate the solid mushroom debris from the liquid extract containing the analytes of interest. jst.go.jporganomation.com

Extraction from Biological Fluids

For the analysis of this compound in biological samples such as urine, which is a key matrix for studying exposure, different extraction and cleanup techniques are employed. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and a non-polar organic solvent. wikipedia.org It is a common method for isolating analytes from complex biological fluids. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration from liquid samples. researchgate.netsigmaaldrich.com In this method, the sample is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the adsorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a different solvent. For compounds like muscimol and ibotenic acid from urine, specific SPE cartridges have been utilized to isolate the analytes effectively. researchgate.net

The table below summarizes various extraction techniques and conditions reported in the literature for this compound and its related compounds.

Sample MatrixPreparation StepsExtraction TechniqueSolvent/ReagentsTarget AnalytesReference
Amanita muscaria MushroomDrying, GrindingSolvent Extraction70% MethanolIbotenic Acid, Muscimol jst.go.jp
Amanita muscaria MushroomHomogenizationSolid-Phase Extraction (SPE)Water/Methanol (1:1)Ibotenic Acid, Muscimol researchgate.net
Biological Fluids (General)N/ALiquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)75% Methanol (as a general extractant)Ibotenic Acid, Muscimol, this compound researchgate.net
UrineDilution, pH adjustment, FiltrationSingle Drop Microextraction (SDME)Octanol (organic phase), Phosphate buffer (acceptor phase)Muscimol nih.gov
UrineN/AIon Exchange ChromatographyDowex 50W X8 resinIbotenic Acid, Muscimol researchgate.net

Comparative Biochemical and Pharmacological Research Perspectives

Comparative Analysis of Isoxazole (B147169) Activities

The isoxazoles found in Amanita muscaria, principally ibotenic acid, muscimol (B1676869), and muscazone, are the primary agents responsible for the mushroom's psychoactive effects. mmsl.cz However, their potencies and mechanisms of action differ significantly.

Research has consistently demonstrated that this compound possesses significantly less pharmacological activity than either ibotenic acid or its decarboxylated derivative, muscimol. mmsl.czmdpi.compensoft.net Muscimol is considered the most potent psychoactive compound among the three, acting as a powerful agonist at GABAA receptors. mdpi.comwikipedia.org Ibotenic acid, while also psychoactive, is noted to be less potent than muscimol. dmt-nexus.me this compound is consistently ranked as the least active of this group, with some researchers suggesting it may even be an artifact generated during the extraction and processing of ibotenic acid. mmsl.cz

CompoundPrimary Receptor TargetRelative Pharmacological Activity
MuscimolGABAA Receptor (Agonist)High
Ibotenic AcidNMDA Glutamate (B1630785) Receptor (Agonist)Moderate
This compoundNot fully elucidatedLow / Minor mdpi.compensoft.net

The distinct pharmacological effects of the primary Amanita isoxazoles are rooted in their different molecular targets within the central nervous system. researchgate.net

Ibotenic Acid : This compound is a structural analogue of the excitatory neurotransmitter L-glutamic acid. mmsl.cz It functions as a potent agonist for N-methyl-D-aspartate (NMDA) glutamate receptors, which accounts for its neurocitatory effects. mdpi.compensoft.net

Muscimol : As a product of ibotenic acid's decarboxylation, muscimol is a structural analogue of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov It is a highly selective and potent agonist for the GABAA receptor, leading to central nervous system depressant effects. mdpi.comresearchgate.net

This compound : The precise mechanism of this compound is less clearly defined due to its low activity. mmsl.cz It is a structural isomer of ibotenic acid, formed via UV radiation-induced rearrangement, which alters its chemical properties and likely its affinity for receptor sites. mdpi.comresearchgate.net

Theoretical Influence on Biochemical Pathways

The presence of multiple active compounds in Amanita mushrooms raises questions about their potential interactions and combined effects on biochemical processes.

Direct studies on this compound's interaction with enzyme systems like monoamine oxidase B (MAOB) are limited. However, research into the related compound muscimol provides relevant insight. A 2021 study investigated the in vitro effects of synthetic muscimol on human recombinant MAOB. pensoft.net The findings showed that synthetic muscimol had a statistically significant inducing effect on hMAOB activity at concentrations ranging from 0.25 to 5 μM. pensoft.net Conversely, a whole extract from Amanita muscaria did not influence the enzyme's activity, suggesting that the net effect of the mushroom's complex chemical matrix on this specific enzyme may be neutral. pensoft.net The classical MAOB inhibitor selegiline was used as a control and demonstrated the expected decrease in enzyme activity. pensoft.net

Structure-Activity Relationship Studies (SAR) in Related Compounds

Structure-activity relationship (SAR) studies of isoxazole derivatives are crucial for understanding how molecular architecture dictates biological function. mdpi.com The isoxazole ring is a versatile scaffold found in numerous biologically active natural products and synthetic drugs. mdpi.comnjesr.com

The case of the Amanita isoxazoles provides a clear example of SAR principles:

Ibotenic Acid : Its structure, featuring an α-amino acid group attached to the 3-hydroxyisoxazole ring, mimics the structure of glutamic acid, conferring its affinity for glutamate receptors. mmsl.cz

Muscimol : The decarboxylation of ibotenic acid removes the carboxyl group, leaving a 5-(aminomethyl)-3-isoxazolol structure. This change makes the molecule a structural mimic of GABA, fundamentally shifting its biological target from excitatory glutamate receptors to inhibitory GABAA receptors. nih.govnih.gov

This compound : As an isomer of ibotenic acid, this compound's structure is altered in a way that significantly diminishes its pharmacological activity. mmsl.cz This demonstrates that even subtle rearrangements of the molecular framework can drastically reduce a compound's ability to bind effectively to neurological receptors.

Ecological and Mycological Dimensions of Muscazone Research

Occurrence and Distribution in Fungal Species

Muscazone is known to occur in specific fungal species, primarily within the Amanita genus. Its presence is often discussed alongside other isoxazole (B147169) derivatives found in these mushrooms.

Isolation from Amanita muscaria and Amanita pantherina

This compound has been isolated from Amanita muscaria, commonly known as the fly agaric, and Amanita pantherina, the panther cap. smolecule.comwikipedia.orgwikiwand.cominchem.orgunodc.orgwikipedia.orgcolfungi.org These mushrooms are well-known for containing a suite of isoxazole compounds, including ibotenic acid and muscimol (B1676869), in addition to this compound. smolecule.cominchem.orgunodc.orgmdpi.comubc.cammsl.cz While muscimol is considered the principal psychoactive constituent, this compound is also present. smolecule.comunodc.orgwikipedia.orgmdpi.comubc.cammsl.czwikipedia.org Early research in the 1960s by Eugster and co-workers isolated this compound from Amanita muscaria. inchem.orgunodc.orgdrugfuture.com

Geographic Variations in this compound Presence in Amanita Specimens

Amanita muscaria is widely distributed throughout the temperate and boreal regions of the Northern Hemisphere and has been introduced to the Southern Hemisphere. inchem.orgwikipedia.orgcolfungi.orggbif.org Molecular phylogenetic studies suggest that A. muscaria may be a species complex with distinct clades representing Eurasian, Eurasian "subalpine", and North American populations. wikipedia.orggbif.orgresearchgate.net While this compound is reported as being isolated from European specimens of A. muscaria, the specific geographic variations in the concentration or presence of this compound across these different regional populations or varieties of Amanita species like A. muscaria and A. pantherina are areas that would require detailed chemical analysis of specimens from diverse locations. wikipedia.orgwikiwand.comwikipedia.org The distribution of these species is broad, occurring under coniferous and deciduous trees across various continents. inchem.orgcolfungi.org

Fungal Metabolism and Secondary Metabolite Production

Fungi are recognized as prolific producers of secondary metabolites, which are compounds not directly essential for primary growth, development, or reproduction but play significant roles in their interaction with the environment. slideshare.netnih.govnih.govscribd.compensoft.net this compound is considered a secondary metabolite in the context of fungal biochemistry. It is primarily derived from the breakdown of ibotenic acid, a related isoxazole compound also found in Amanita species. smolecule.comwikipedia.orgmdpi.comgbif.org This transformation of ibotenic acid into this compound can occur through photochemical reactions, specifically under ultraviolet radiation. smolecule.com Fungal secondary metabolite production is influenced by various internal and external signals, triggering the synthesis of specific compounds. nih.gov Biosynthetic gene clusters often contain the genes required for the production of these metabolites. nih.govnih.gov

Ecological Role and Biosynthesis within Fungal Organisms (General Theoretical Context)

The ecological roles of fungal secondary metabolites are diverse, contributing to defense against abiotic stresses, competition with microbes, and deterrence of predators. nih.govpensoft.net While the specific ecological role of this compound itself is not as extensively studied as that of its related compounds like muscimol and ibotenic acid, the presence of these isoxazole derivatives in Amanita species suggests a potential ecological function. mdpi.comfungimag.com These compounds may play a role in the fungus's interactions within its ecosystem, potentially influencing insects or other organisms, which aligns with the historical use of A. muscaria as an insecticide. wikipedia.orgcolfungi.org The biosynthesis of secondary metabolites in fungi is a complex process involving specific enzymatic activities and is regulated by genetic and environmental factors. nih.govnih.gov The formation of this compound from ibotenic acid via photochemical transformation is one example of a metabolic step involving these compounds within the fungal context. smolecule.com The production of these metabolites can vary depending on factors such as the fungal growth stage and environmental conditions. researchgate.netphcogj.com

Future Directions and Research Opportunities

Elucidating the Complete Biosynthetic Network of Muscazone

The biosynthesis of the isoxazole (B147169) compounds in Amanita muscaria, including ibotenic acid and muscimol (B1676869), has been a subject of research, with recent studies identifying genes responsible for the initial steps, such as glutamate (B1630785) hydroxylation. nih.gov Ibotenic acid is known to be a precursor to this compound, typically formed through photochemical transformation. smolecule.comwikipedia.orggbif.orginstitutoesfera.org However, the complete enzymatic pathway leading to this compound within the mushroom is not fully elucidated. Future research should focus on identifying the specific enzymes and genetic machinery involved in the conversion of ibotenic acid to this compound in vivo. Understanding this biosynthetic network could provide insights into the regulation of alkaloid production in Amanita species and potentially enable biotechnological applications for producing these compounds. nih.gov Studies could involve genomic and transcriptomic analysis to identify candidate genes, followed by functional characterization of the encoded enzymes using techniques such as gene knockout or overexpression in model systems.

Advanced Spectroscopic and Structural Characterization Techniques for this compound

While the basic structure of this compound is known (2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid), advanced spectroscopic and structural characterization techniques can provide more detailed information about its physical and chemical properties, as well as its behavior in different environments. pensoft.netwikipedia.orgwikiwand.com Techniques such as high-field NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography could be employed to gain deeper insights into its conformational preferences, potential tautomers, and solid-state structure. nih.govpensoft.net These studies are crucial for understanding its stability, reactivity, and interactions with other molecules. Furthermore, investigating its spectroscopic properties under varying conditions (e.g., pH, temperature, solvent) can provide valuable data for its detection and quantification in complex matrices.

Exploring Theoretical Interactions with Biological Systems Beyond Primary Activity

This compound is reported to have minor pharmacological activity compared to muscimol and ibotenic acid. mdpi.compensoft.netsmolecule.combionity.comwikipedia.orggbif.orgchemeurope.commmsl.czsci-hub.semdpi.com However, theoretical studies, such as computational docking and molecular dynamics simulations, could be used to explore potential interactions of this compound with a wider range of biological targets beyond those typically associated with Amanita toxins. researchgate.net This could include investigating its binding affinity to various receptors, enzymes, or other biomolecules. nih.gov Such theoretical explorations might reveal subtle interactions or potential biological effects that are not immediately apparent from in vivo or basic in vitro studies, potentially identifying novel areas for pharmacological investigation or toxicological assessment. researchgate.netunodc.org

Development of Novel Analytical Platforms for Comprehensive Profiling of Amanita Alkaloids Including this compound

The analysis of Amanita alkaloids, including this compound, often involves techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). mdpi.comnih.govresearchgate.net Future research should focus on developing novel and more sensitive analytical platforms for the comprehensive profiling of the diverse range of alkaloids present in Amanita species. nih.govresearchgate.net This could involve exploring advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC), coupled with high-resolution mass spectrometry, or utilizing techniques like capillary electrophoresis (CE). researchgate.net The development of electrochemical sensors modified with conducting polymers has also been explored for the determination of ibotenic acid and this compound, suggesting potential for novel electroanalytical platforms. researchgate.net These advanced platforms would enable the simultaneous detection and quantification of this compound and other Amanita alkaloids, even at low concentrations, facilitating more accurate studies of their distribution in different parts of the mushroom, their metabolism, and their fate in biological systems. nih.gov

Q & A

Q. How can Muscazone be synthesized and characterized in laboratory settings?

this compound is primarily derived from the UV-induced degradation of ibotenic acid, a neuroactive compound found in Amanita muscaria mushrooms. To replicate this process:

  • Conduct controlled UV irradiation of ibotenic acid in aqueous solutions (pH 6–7) and monitor degradation kinetics using HPLC or LC-MS .
  • Confirm structural integrity via NMR spectroscopy, focusing on the oxazole ring (characteristic peaks at δ 6.8–7.2 ppm) and carboxylic acid group .
  • Purity assessment should include elemental analysis and mass spectrometry to distinguish this compound from its isomers .

Q. What methodological approaches are used to study this compound’s pharmacological activity?

  • In vitro assays : Test receptor affinity using radioligand binding studies (e.g., GABAA, NMDA receptors), noting this compound’s weak agonistic effects compared to muscimol or ibotenic acid .
  • In vivo models : Administer this compound (0.1–5 mg/kg, intraperitoneal) in rodent models to assess neurobehavioral effects, using open-field tests and EEG monitoring for seizure activity .
  • Dose-response curves : Establish thresholds for toxicity and efficacy, with particular attention to synergistic interactions with other Amanita metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological data?

Discrepancies arise from variability in source material (e.g., fungal strain differences) and analytical methods. To address this:

  • Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO2) and validate results across multiple labs .
  • Use mixed-methods designs: Pair quantitative LC-MS/MS quantification with qualitative metabolomic profiling to identify co-occurring compounds that may modulate activity .
  • Replicate conflicting studies under controlled degradation conditions (light, temperature) to assess this compound’s stability .

Q. What experimental designs are optimal for studying this compound’s instability during isolation?

  • Degradation studies : Expose purified this compound to UV light (254 nm) and track decomposition products via time-resolved mass spectrometry .
  • Stabilization strategies : Test cryopreservation (-80°C) or antioxidant additives (e.g., ascorbic acid) to prolong shelf life .
  • Quality control : Implement real-time stability-indicating assays (e.g., UPLC-PDA) during long-term storage .

Q. How can this compound’s role in toxicological interactions be systematically evaluated?

  • Co-administration studies : Combine this compound with muscimol/ibotenic acid in cell cultures (e.g., neuronal SH-SY5Y lines) to quantify apoptosis or oxidative stress .
  • Isobolographic analysis : Determine whether this compound potentiates toxicity additively or synergistically .
  • Mechanistic studies : Use patch-clamp electrophysiology to assess ion channel modulation in hippocampal slices .

Methodological Challenges

Q. What analytical techniques address this compound’s low abundance in natural extracts?

  • Enrichment strategies : Employ solid-phase extraction (C18 columns) followed by derivatization (e.g., dansyl chloride) to enhance detectability in LC-MS .
  • High-resolution MS : Use Q-TOF or Orbitrap systems to differentiate this compound from matrix interference (resolution >30,000) .
  • Comparative metabolomics : Map this compound’s presence across Amanita species using molecular networking platforms (e.g., GNPS) .

Q. How should researchers design studies to explore this compound’s potential therapeutic applications?

  • Target identification : Screen this compound against neurodegenerative disease targets (e.g., β-amyloid aggregation, tau phosphorylation) using fluorescence polarization assays .
  • Animal models : Utilize transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate cognitive outcomes via Morris water maze or novel object recognition tests .
  • Ethical frameworks : Adhere to ARRIVE guidelines for preclinical studies, ensuring transparent reporting of negative results .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data using tools like GraphPad Prism .
  • Multivariate analysis : Apply PCA or PLS-DA to disentangle this compound’s effects from confounding variables (e.g., batch variability) .
  • Meta-analysis : Aggregate historical data (e.g., IC50 values) to identify trends across studies .

Q. How can researchers address ethical concerns in this compound-related neurotoxicity studies?

  • 3Rs compliance : Replace animal models with organ-on-chip systems where feasible; refine protocols to minimize distress .
  • Institutional oversight : Submit proposals to ethics committees for review, emphasizing justification for neurotoxic compound use .
  • Data sharing : Deposit raw electrophysiology datasets in public repositories (e.g., Zenodo) to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.